1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the condensation of appropriate pyrazole and triazole precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-pyrazol-4-yl)-1H-1,2,4-triazole
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole
Uniqueness
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and triazole rings provides a versatile scaffold for further functionalization and application in various fields .
Biological Activity
The compound 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N5, with a molecular weight of 191.23 g/mol. Its structure features a triazole ring fused with a pyrazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Bacillus subtilis | 32 |
Salmonella typhimurium | No activity |
In a study evaluating the antimicrobial efficacy of related triazole compounds, it was found that modifications to the triazole ring significantly influenced activity against resistant strains of bacteria .
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds in this class have been used extensively as antifungal agents. For instance:
Fungal Strain | MIC μg/mL |
---|---|
Candida albicans | 12 |
Aspergillus niger | 16 |
These results suggest that the compound may possess similar antifungal properties as other known triazoles like fluconazole and itraconazole .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The compound was evaluated in vitro against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies suggest that:
- Substituents on the triazole ring enhance antimicrobial activity.
- The presence of electron-donating groups , such as methyl groups on the pyrazole moiety, improves potency against various pathogens.
This information is critical for designing new derivatives with improved biological profiles .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antibacterial Activity : A derivative similar to our compound was tested against multi-drug resistant strains of Staphylococcus aureus and showed superior efficacy compared to traditional antibiotics like vancomycin .
- Clinical Trials for Antifungal Agents : A related compound underwent clinical trials for treating systemic fungal infections and demonstrated promising results in reducing fungal load in patients resistant to standard therapies .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-7(3-11-13(6)2)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
UJGVURONPOMEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN2C=NC(=N2)N |
Origin of Product |
United States |
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